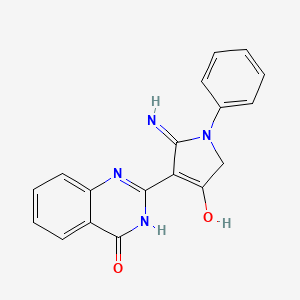![molecular formula C16H15BrN6O3 B604483 Benzaldehyde, 5-bromo-2-hydroxy-, 2-[2,3,6,7-tetrahydro-3-methyl-2,6-dioxo-7-(2-propen-1-yl)-1H-purin-8-yl]hydrazone CAS No. 317840-09-8](/img/structure/B604483.png)
Benzaldehyde, 5-bromo-2-hydroxy-, 2-[2,3,6,7-tetrahydro-3-methyl-2,6-dioxo-7-(2-propen-1-yl)-1H-purin-8-yl]hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzaldehyde, 5-bromo-2-hydroxy-, 2-[2,3,6,7-tetrahydro-3-methyl-2,6-dioxo-7-(2-propen-1-yl)-1H-purin-8-yl]hydrazone is a useful research compound. Its molecular formula is C16H15BrN6O3 and its molecular weight is 419.23g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Hydrazide-Hydrazones in Scientific Research
Hydrazide-hydrazone derivatives are present in many bioactive molecules and exhibit a broad spectrum of biological activities. This versatility makes them a focal point for medicinal chemistry studies aiming at developing new therapeutic agents. For instance, Łukasz Popiołek's research outlines the antimicrobial potential of hydrazide-hydrazone compounds, highlighting their significant role in combating a variety of infections, including bacterial and fungal pathogens (Popiołek, 2016). Further studies by the same author update on their antimicrobial efficacy, underscoring the chemical scaffold's utility in the development of novel antimicrobial agents (Popiołek, 2021).
Additionally, hydrazides and hydrazones are noted for their potential in neurological and neurodegenerative disorder treatment, as discussed by Agrawal et al. This reflects the chemical class's promise in neuropharmacology, providing a basis for the synthesis of compounds targeting brain-related disorders (Agrawal et al., 2022).
Propiedades
IUPAC Name |
8-[(2E)-2-[(5-bromo-2-hydroxyphenyl)methylidene]hydrazinyl]-3-methyl-7-prop-2-enyl-4,5-dihydropurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN6O3/c1-3-6-23-12-13(22(2)16(26)20-14(12)25)19-15(23)21-18-8-9-7-10(17)4-5-11(9)24/h3-5,7-8,12-13,24H,1,6H2,2H3,(H,19,21)(H,20,25,26)/b18-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADGLHFQTGHGNQM-QGMBQPNBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2C(C(=O)NC1=O)N(C(=N2)NN=CC3=C(C=CC(=C3)Br)O)CC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2C(C(=O)NC1=O)N(C(=N2)N/N=C/C3=C(C=CC(=C3)Br)O)CC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N'-(3-allyl-2-hydroxybenzylidene)-2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B604401.png)
![N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-(3-hydroxy-5-methyl-4H-pyrazol-4-yl)acetohydrazide](/img/structure/B604403.png)
![N'-(3-allyl-2-hydroxybenzylidene)-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B604404.png)
![N'-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B604407.png)
![N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B604408.png)
![N'-(3-ethoxy-2-hydroxybenzylidene)-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B604410.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B604411.png)
![1-(4-Hydroxyphenyl)ethanone (6-tert-pentyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)hydrazone](/img/structure/B604413.png)

![1H-indole-3-carbaldehyde [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B604416.png)

![3-isopropyl-N'-[(2-methyl-1H-indol-3-yl)methylene]-1H-pyrazole-5-carbohydrazide](/img/structure/B604420.png)
![3-(4-Isopropoxyphenyl)-N'-[(2-methyl-1H-indol-3-yl)methylene]-1H-pyrazole-5-carbohydrazide](/img/no-structure.png)
![N'-[(1Z)-(1H-indol-3-yl)methylidene]-3-{2-[(4-methylphenyl)methoxy]phenyl}-1H-pyrazole-5-carbohydrazide](/img/structure/B604423.png)
